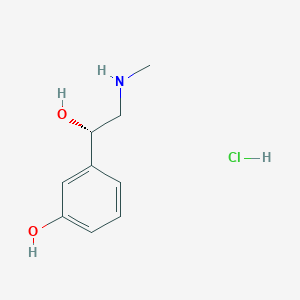

(S)-Phenylephrine Hydrochloride

Description

Historical Perspectives in Pharmacological Investigation

The study of phenylephrine (B352888) dates back to the early 20th century, with its introduction into medical use in the 1930s. patsnap.com Initially, and for many decades, phenylephrine was likely used and studied as a racemic mixture, a combination of both (R) and (S) enantiomers. The growing appreciation for the role of chirality in drug action from the mid to late 20th century onwards led to more focused investigations into the individual enantiomers of many drugs, including phenylephrine.

A significant aspect of the historical investigation into phenylephrine revolves around its mechanism of action. For a long time, it was considered a "canonised" direct-acting α1-adrenoceptor agonist. nih.gov However, more recent research has challenged this view, suggesting that the pharmacological effects of phenylephrine may be, at least in part, indirect and mediated by the release of noradrenaline from sympathetic nerve terminals. nih.gov This ongoing debate highlights the evolving understanding of this compound's pharmacology.

Scope and Significance of Research on (S)-Phenylephrine Hydrochloride

The primary significance of research on this compound lies in the context of stereoselectivity and its implications for drug development and safety. The investigation of this "inactive" isomer is not merely an academic exercise but serves several important research purposes:

Understanding Adrenergic Receptor Binding: By comparing the binding affinity and functional activity of (S)-phenylephrine with its (R)-counterpart, researchers can gain valuable insights into the three-dimensional structure of the alpha-1 adrenergic receptor's binding pocket. The significant difference in activity between the two enantiomers underscores the precise stereochemical requirements for receptor activation.

Ensuring Chiral Purity: For pharmaceutical preparations containing (R)-phenylephrine, the presence of the (S)-enantiomer is considered an impurity. Research into the synthesis and analysis of (S)-phenylephrine is therefore essential for developing and validating methods to ensure the chiral purity of the active pharmaceutical ingredient (API). This is a critical aspect of quality control in drug manufacturing.

Investigating Potential Off-Target Effects: While considered inactive at the alpha-1 adrenergic receptor, it is important for researchers to investigate whether (S)-phenylephrine has any other, perhaps weaker, pharmacological effects at other receptors or if it can influence the activity of the (R)-enantiomer.

Tool in Pharmacological Research: Pure (S)-phenylephrine can be used as a negative control in experiments designed to study the effects of the (R)-enantiomer. This allows scientists to definitively attribute the observed pharmacological effects to the (R)-isomer and rule out any non-specific actions.

Recent scrutiny of the efficacy of orally administered phenylephrine as a nasal decongestant by regulatory bodies has further highlighted the importance of rigorous pharmacological investigation. pharmacist.comdrugs.com An FDA advisory committee concluded that oral phenylephrine is ineffective for this indication, in part due to extensive first-pass metabolism. pharmacist.comdrugs.com This development underscores the need for a complete understanding of all aspects of a drug's pharmacology, including the properties of its individual stereoisomers.

Interactive Data Table: Properties of Phenylephrine Enantiomers

| Property | (R)-Phenylephrine Hydrochloride | This compound |

| Primary Activity | Selective α1-adrenergic agonist | Largely inactive at α1-adrenergic receptors |

| Common Use | Active pharmaceutical ingredient | Primarily a subject of research and a chiral impurity |

| Receptor Selectivity | High affinity for α1-adrenergic receptors | Low to negligible affinity for α1-adrenergic receptors |

Detailed Research Findings on Phenylephrine Stereoselectivity

| Research Area | Key Findings |

| Receptor Binding Assays | Studies consistently demonstrate that the (R)-enantiomer of phenylephrine has a significantly higher binding affinity for α1-adrenergic receptors compared to the (S)-enantiomer. |

| Functional Assays | In functional assays measuring vasoconstriction or other physiological responses mediated by α1-adrenergic receptors, the (R)-enantiomer is shown to be a potent agonist, while the (S)-enantiomer exhibits little to no activity. |

| Synthesis and Resolution | A significant body of research is dedicated to the stereoselective synthesis of (R)-phenylephrine to avoid the formation of the (S)-isomer, as well as methods for the resolution of racemic mixtures. researchgate.net |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[(1S)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYSGIYOVXAGKQ-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@H](C1=CC(=CC=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70917237 | |

| Record name | 3-[1-Hydroxy-2-(methylamino)ethyl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70917237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-38-8 | |

| Record name | (+)-Phenylephrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[1-Hydroxy-2-(methylamino)ethyl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70917237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYLEPHRINE HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95T627AGR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Pharmacology of S Phenylephrine Hydrochloride

Adrenergic Receptor Interaction Studies

The pharmacological effects of (S)-Phenylephrine Hydrochloride are primarily mediated through its interaction with adrenergic receptors. Extensive research has been conducted to characterize its binding affinity and functional activity at various adrenergic receptor subtypes.

Alpha-1 Adrenergic Receptor Agonism

This compound is a potent and selective agonist of α1-adrenergic receptors. apexbt.com This agonism is the principal mechanism underlying its physiological effects. nih.govpatsnap.comdrugbank.com The activation of these receptors, which are widespread on the smooth muscle of blood vessels, initiates a cascade of intracellular events. patsnap.com

This compound demonstrates distinct binding affinities and activation potentials for the different subtypes of the alpha-1 adrenergic receptor. Studies have quantified these interactions, revealing a degree of selectivity. The pKi values, which represent the negative logarithm of the inhibition constant (Ki), indicate the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity. The pEC50 values represent the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response and indicate the potency of the agonist.

Research has shown that this compound has pKi values of 5.86 for the α1D subtype, 4.87 for the α1B subtype, and 4.70 for the α1A subtype. rndsystems.com Other studies have reported similar findings, with pKi values of 4.87 for α1B, 4.70 for α1C, and 5.86 for αA/D receptors. apexbt.com In terms of functional activation, the pEC50 values for activating cloned α1-adrenergic receptor subtypes have been determined to be 7.01 for αA/D, 6.77 for α1C, and 6.47 for α1B receptors. apexbt.com

| Receptor Subtype | pKi Value apexbt.comrndsystems.com | pEC50 Value apexbt.com |

|---|---|---|

| α1A/D | 5.86 | 7.01 |

| α1B | 4.87 | 6.47 |

| α1C | 4.70 | 6.77 |

The activation of alpha-1 adrenergic receptors by this compound initiates a well-defined intracellular signaling pathway. patsnap.com This process begins with the coupling of the activated receptor to a heterotrimeric G-protein, specifically of the Gq alpha subunit type. patsnap.comyoutube.com

The activated Gq alpha subunit then stimulates the enzyme Phospholipase C (PLC). patsnap.complos.org PLC acts on the membrane phospholipid, Phosphatidylinositol 4,5-bisphosphate (PIP2), cleaving it into two second messengers: Inositol (B14025) Trisphosphate (IP3) and Diacylglycerol (DAG). patsnap.comyoutube.complos.org

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic (or sarcoplasmic) reticulum, which functions as an intracellular calcium store. patsnap.comyoutube.com This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm, leading to a rapid increase in intracellular calcium concentration. patsnap.com Simultaneously, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC). youtube.com The rise in intracellular calcium is a critical step that leads to the contraction of smooth muscle cells. patsnap.com

Investigations into Beta-Adrenergic Activity

This compound is generally considered to have minimal to no direct activity at beta-adrenergic receptors. nih.gov However, some studies have reported unexpected effects that may suggest an indirect or nuanced interaction. For instance, some research has noted β-adrenoceptor-mediated actions in human studies and immunosuppressive effects that are characteristic of beta-receptor activation. nih.gov These observations have led to the hypothesis that some of the effects of phenylephrine (B352888) may be indirect, possibly mediated by the release of norepinephrine (B1679862), which can then act on beta-adrenergic receptors. nih.gov It has been reported that propranolol, a nonselective beta-adrenergic antagonist, can enhance the vasoconstrictive effects of phenylephrine by inhibiting the sympathetic influence on the heart and blood vessels. nih.gov

Evaluation of Alpha-2 Adrenergic Receptor Involvement

While this compound's primary target is the alpha-1 adrenergic receptor, some evidence suggests a potential for interaction with alpha-2 adrenergic receptors. nih.gov It has been proposed that some of the unexpected pharmacological effects of phenylephrine could be attributed to the activation of α2-adrenoceptors, possibly through the release of norepinephrine which then acts on these receptors. nih.gov For example, phenylephrine has been observed to inhibit the stimulation-evoked release of serotonin (B10506) from the raphe nuclei through the activation of α2A receptors. nih.gov Additionally, under specific experimental conditions with high levels of nitric oxide, phenylephrine-induced vasodilation has been reported, a response that can be mediated by alpha-2 receptors. plos.org

Mechanisms of Vasoconstriction Induced by this compound

The principal physiological effect of this compound is vasoconstriction, which is a direct consequence of its alpha-1 adrenergic receptor agonism. patsnap.combayviewrx.com The binding of this compound to alpha-1 adrenergic receptors on vascular smooth muscle cells triggers the Gq protein-coupled signaling cascade as detailed previously. patsnap.complos.org

The resulting increase in intracellular calcium concentration is the key event that drives smooth muscle contraction. patsnap.com Calcium ions bind to calmodulin, and this calcium-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, which enables the cross-bridge cycling between actin and myosin filaments, leading to cell contraction and narrowing of the blood vessel lumen. nih.gov This vasoconstriction increases systemic vascular resistance. patsnap.com

In some contexts, such as topical application to the nasal mucosa, this vasoconstriction leads to a reduction in blood flow, which decreases swelling and congestion. patsnap.comdrugs.com

Direct Vascular Smooth Muscle Contraction

This compound brings about the contraction of vascular smooth muscle primarily through its interaction with α1-adrenergic receptors. patsnap.com This interaction initiates a cascade of intracellular events, starting with the activation of the Gq protein and phospholipase C. patsnap.com This, in turn, leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). patsnap.com The subsequent release of calcium ions from intracellular stores, triggered by IP3, elevates intracellular calcium levels, which is the direct stimulus for smooth muscle contraction and resulting vasoconstriction. patsnap.com This vasoconstrictive property is fundamental to its use in increasing blood pressure in hypotensive states. patsnap.com

Interestingly, some research suggests that the contractile response to phenylephrine in vascular smooth muscle may not be uniform. Studies on goat leg arteries have shown that while phenylephrine induces contraction in circular smooth muscle strips, it can cause relaxation in longitudinal smooth muscle strips. nih.gov This relaxation is thought to be mediated through the alpha-1D receptor subtype. nih.gov

Modulation of Specific Vascular Beds (e.g., Renal, Splanchnic, Cutaneous, Coronary Circulation)

The vasoconstrictive effects of this compound are not uniform across all vascular beds, leading to differential modulation of blood flow in various organs.

Renal Circulation: In the context of sepsis in animal models, both norepinephrine and phenylephrine have been shown to increase vascular perfusion pressure in the kidneys. nih.gov However, the administration of phenylephrine in septic rats previously treated with certain potassium channel blockers resulted in a significant reduction in renal blood flow, suggesting a complex interaction and potential for adverse renal effects under specific conditions. nih.gov

Splanchnic Circulation: Studies in septic shock patients have compared the effects of phenylephrine and norepinephrine on hepatosplanchnic perfusion. When used as a first-line vasopressor, phenylephrine did not appear to worsen hepatosplanchnic perfusion compared to norepinephrine. nih.gov This is a crucial consideration in the management of septic shock, where maintaining adequate blood flow to the gut is vital.

Cutaneous Circulation: Topically applied phenylephrine acts as a local vasoconstrictor in the skin. nih.gov This effect can alter the dermal absorption and local tissue distribution of other co-administered compounds. By reducing blood flow in the skin, phenylephrine can decrease the systemic absorption of other substances while increasing their local concentration in the underlying tissues. nih.gov

Coronary Circulation: In a porcine model, phenylephrine was found to have a less dramatic effect on coronary artery motion compared to norepinephrine. nih.gov While both agents increased blood pressure, norepinephrine significantly increased several motion parameters of the left anterior descending artery, whereas phenylephrine's effect was less pronounced. nih.gov Some studies in animal models and humans suggest that phenylephrine has minimal vasoconstricting effects on coronary arteries. researchgate.net

Ocular Pharmacodynamics and Mydriatic Mechanisms

This compound is widely used in ophthalmology for its mydriatic (pupil-dilating) and vasoconstrictive properties. nih.govreviewofoptometry.com

Radial Muscle Contraction and Pupil Dilation Pathways

The primary mechanism for phenylephrine-induced mydriasis is the direct stimulation of α1-adrenergic receptors located on the iris dilator (radial) muscle. reviewofoptometry.comdrugs.com This stimulation leads to the contraction of the radial muscle, which pulls the iris peripherally, resulting in pupil dilation. patsnap.comreviewofoptometry.com This effect is dose-dependent, with maximal mydriasis typically occurring within 20 to 90 minutes after topical application and recovery taking 3 to 8 hours. fda.gov The extent of mydriasis can be influenced by iris pigmentation, with darker irides often dilating more slowly. drugs.com

Ophthalmic Vasoconstriction Phenomena

In addition to its mydriatic effect, this compound causes vasoconstriction of the conjunctival blood vessels. nih.govdrugs.com This is achieved through its action on α1-adrenergic receptors in the arterioles of the conjunctiva. drugs.com This vasoconstriction reduces eye redness and is a key component of over-the-counter decongestant eye drops. reviewofoptometry.com This property is also utilized diagnostically to help differentiate between episcleritis and scleritis by observing the blanching (whitening) of the episcleral vessels upon application. reviewofoptometry.com

Neurochemical Modulation and Noradrenaline Release Studies

While primarily known as a direct α1-adrenergic agonist, emerging research indicates that this compound also possesses indirect sympathomimetic actions related to the release of noradrenaline.

Noradrenaline Transporter (NAT) Attenuation and Pharmacological Outcome

Recent research has challenged the classical understanding of (S)-Phenylephrine as a purely direct-acting α1-adrenoceptor agonist. nih.govresearchgate.net Studies have revealed a significant indirect component to its pharmacological effects, which is dependent on its interaction with the Noradrenaline Transporter (NAT) and subsequent release of noradrenaline (NA). nih.govresearchgate.net This section will delve into the detailed research findings that elucidate the role of NAT in mediating the effects of (S)-Phenylephrine.

To investigate the contribution of this indirect action, studies have utilized NAT inhibitors, such as nisoxetine, to attenuate the function of the transporter. nih.govresearchgate.net The findings from these experiments provide compelling evidence for the crucial role of NAT in the pharmacological profile of (S)-Phenylephrine.

Research Findings on NAT Attenuation

In ex vivo studies using mouse vas deferens, a tissue rich in noradrenergic innervation, the effects of (S)-Phenylephrine on NA release and smooth muscle contraction were examined in the presence and absence of the NAT inhibitor nisoxetine. nih.gov

(S)-Phenylephrine-Induced Noradrenaline Release

It was observed that (S)-Phenylephrine at concentrations ranging from 0.3 to 30 µM significantly increased the resting release of radiolabeled noradrenaline ([3H]NA) in a manner that was independent of extracellular calcium. nih.gov This calcium-independent release is a hallmark of transporter-mediated efflux, as opposed to vesicular release. The administration of prazosin (B1663645), an α1-adrenoceptor antagonist, did not affect the NA release evoked by (S)-Phenylephrine, further indicating that this release is not a consequence of α1-receptor activation but rather a direct interaction with NAT. nih.gov

Crucially, when NAT function was blocked by nisoxetine, the ability of (S)-Phenylephrine to evoke NA release was completely abolished. nih.govresearchgate.net This demonstrates that a functional noradrenaline transporter is essential for the indirect, NA-releasing effect of (S)-Phenylephrine.

Pharmacological Outcome: Smooth Muscle Contraction

The contractile response of smooth muscle to (S)-Phenylephrine was also profoundly affected by NAT inhibition. nih.gov In the absence of a NAT inhibitor, (S)-Phenylephrine induced robust, concentration-dependent contractions of the mouse vas deferens. nih.gov These contractions were significantly inhibited by the α1-adrenoceptor antagonist prazosin, indicating that the contractile response is ultimately mediated by α1-adrenoceptor stimulation. nih.gov

However, when the noradrenaline transporter was attenuated with nisoxetine, the contractile response to (S)-Phenylephrine was reduced by approximately 88%. nih.govresearchgate.net The small remaining contractile effect was sensitive to prazosin, suggesting it represents the direct, albeit minor, α1-agonist activity of (S)-Phenylephrine. nih.gov

These findings are summarized in the table below:

| Condition | (S)-Phenylephrine-Induced [3H]NA Release | (S)-Phenylephrine-Induced Smooth Muscle Contraction |

| Control | Significant, concentration-dependent increase | Robust, concentration-dependent contraction |

| With Prazosin (α1-antagonist) | No effect on release | Inhibited |

| With Nisoxetine (NAT inhibitor) | Abolished | Reduced by ~88% |

Interactive Data Table

The data underscores that the majority of the pharmacological effect of (S)-Phenylephrine on smooth muscle contraction is not due to its direct action on postsynaptic α1-adrenoceptors, but rather is an indirect consequence of the release of endogenous noradrenaline mediated by the noradrenaline transporter. nih.govresearchgate.net This off-target effect on NAT fundamentally recontextualizes the mechanistic pharmacology of (S)-Phenylephrine. nih.gov

Pharmacokinetic Research of S Phenylephrine Hydrochloride

Absorption Profiles and Influencing Factors

The absorption of (S)-Phenylephrine Hydrochloride is highly dependent on the method of administration, which in turn affects its bioavailability and the onset of its effects.

Comparative Bioavailability Across Research Models

The bioavailability of phenylephrine (B352888), which is the fraction of an administered dose of unchanged drug that reaches the systemic circulation, varies significantly depending on the route of administration. Oral bioavailability is notably low, primarily due to extensive metabolism before it reaches the systemic circulation. nih.govpatsnap.com

| Administration Route | Bioavailability (F) | Absorption Time (T_abs) |

| Oral | ~38% (though some studies show as low as <1%) nih.govresearchgate.net | 48 minutes researchgate.net |

| Ophthalmic (2.5% solution) | 0.13 researchgate.net | 5.5 minutes researchgate.net |

| Ophthalmic (10% solution) | 0.15 researchgate.net | 9.6 minutes researchgate.net |

| Intravenous | 100% (immediate and complete) nih.gov | Not Applicable |

| Intranasal | Rapid mucosal absorption nih.gov | <2 minutes wikipedia.org |

| Rectal | Slower than nasal and IV, with mucosal absorption | Peak concentration in ~30-60 minutes nih.gov |

This table presents a summary of bioavailability and absorption times for this compound across different administration routes based on available research data.

Impact of Administration Modality on Absorption Kinetics (e.g., First-Pass Metabolism Research)

The route of administration significantly influences the absorption kinetics of this compound, with first-pass metabolism playing a critical role, particularly for oral administration. nih.govpatsnap.com The first-pass effect is a phenomenon where the concentration of a drug is greatly reduced before it reaches the systemic circulation, primarily occurring in the liver and gut wall. wikipedia.org

For orally administered phenylephrine, extensive metabolism occurs in the intestinal wall and the liver. nih.govgoogle.com This pre-systemic metabolism is the primary reason for its low oral bioavailability. nih.govpatsnap.com Sulfate (B86663) conjugation in the intestinal wall is a major pathway of this first-pass metabolism. nih.gov

In contrast, intravenous administration bypasses the first-pass effect entirely, leading to 100% bioavailability. nih.gov Intranasal and ophthalmic routes also largely avoid first-pass metabolism, resulting in rapid absorption and onset of action. patsnap.comnih.gov Rectal administration results in mucosal absorption that is slower than nasal and IV routes but still bypasses a significant portion of the first-pass metabolism that occurs with oral ingestion. nih.gov

Distribution Characteristics

Once absorbed into the systemic circulation, this compound is distributed throughout the body.

Tissue Penetration Dynamics

Due to its lipophilic nature, phenylephrine effectively penetrates tissues that are rich in blood vessels. nih.gov It undergoes rapid distribution from the central compartment (blood) to peripheral tissues and organs. fda.govnih.gov This distribution allows for its effects on both central and peripheral alpha-1 adrenergic receptors. nih.gov However, penetration into the brain appears to be minimal. nih.gov When administered as an ophthalmic solution, its distribution is primarily limited to the ocular compartments. nih.gov

Volume of Distribution Studies

The volume of distribution (Vd) is a pharmacokinetic parameter that quantifies the extent of a drug's distribution in the body. A large Vd indicates that the drug is extensively distributed into tissues rather than remaining in the plasma.

| Parameter | Value | Reference |

| Initial Volume of Distribution (Vd) | 26 to 61 L | medicine.com |

| Steady-State Volume of Distribution (Vdss) | 184 to 543 L (mean: 340 L) | nih.govmedicine.com |

This table shows the reported initial and steady-state volume of distribution for this compound.

The large steady-state volume of distribution, which is significantly greater than the total volume of body water, confirms that phenylephrine is extensively distributed into the tissues. nih.gov

Metabolic Pathways and Enzyme Systems

This compound is extensively metabolized in the body, primarily by the liver and the intestinal wall. google.comfda.gov Very little of the drug is excreted unchanged in the urine. nih.gov

The primary metabolic pathways for phenylephrine are:

Sulfate Conjugation: This is a major route of metabolism, especially in the intestinal wall during first-pass metabolism of orally administered phenylephrine. nih.govnih.gov

Oxidative Deamination: This process is catalyzed by monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B. nih.govwikipedia.org This pathway leads to the formation of the major inactive metabolite, 3-hydroxymandelic acid. nih.govgoogle.com

Glucuronidation: This is considered a minor metabolic pathway for phenylephrine. nih.govnih.gov

Unlike catecholamines such as epinephrine (B1671497) and norepinephrine (B1679862), phenylephrine is not metabolized by catechol-O-methyltransferase (COMT). wikipedia.org

| Metabolic Pathway | Key Enzymes Involved | Primary Site | Resulting Metabolites |

| Sulfate Conjugation | Sulfotransferases (e.g., SULT1A3) drugbank.com | Intestinal Wall, Liver nih.govnih.gov | Sulfate conjugates wikipedia.org |

| Oxidative Deamination | Monoamine Oxidase (MAO-A and MAO-B) nih.govwikipedia.org | Liver google.com | 3-hydroxymandelic acid (major inactive metabolite) nih.govgoogle.com |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Liver | Glucuronide conjugates wikipedia.org |

This table summarizes the key metabolic pathways, enzymes, and resulting metabolites of this compound.

Role of Monoamine Oxidase (MAO-A and MAO-B) in Oxidative Deamination

A primary metabolic route for this compound is oxidative deamination, a reaction catalyzed by both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). wikipedia.orgdrugbank.comnih.gov This process is a significant contributor to the first-pass metabolism of the compound when administered orally. wikipedia.orgpatsnap.com The enzymatic action of MAO results in the formation of the major, inactive metabolite, meta-hydroxymandelic acid. wikipedia.orgfda.gov

Sulfation and Glucuronidation Conjugation Pathways

In addition to oxidative deamination, this compound undergoes extensive phase II conjugation reactions, specifically sulfation and glucuronidation. wikipedia.orgnih.gov Sulfation is a predominant pathway, occurring mainly in the intestinal wall. nih.govnih.gov Glucuronidation also contributes to the metabolism of phenylephrine, although to a lesser extent than sulfation. wikipedia.orgnih.gov These conjugation processes result in the formation of water-soluble metabolites that are readily excreted.

Following oral administration, a significant portion of the parent drug is rapidly conjugated. nih.gov Studies have shown that approximately 59% of an oral dose is metabolized through these conjugation pathways, with 47% being sulfate conjugates and 12% being glucuronide conjugates. nih.gov

Identification and Characterization of Inactive Metabolites (e.g., meta-Hydroxymandelic Acid, Sulfate Conjugates, Glucuronide Conjugates)

The metabolic processes of this compound yield several inactive metabolites. The principal metabolite formed through oxidative deamination is meta-Hydroxymandelic Acid . wikipedia.orgfda.gov This metabolite, along with sulfate conjugates and glucuronide conjugates formed during phase II metabolism, are pharmacologically inactive. wikipedia.orgfda.gov

The table below summarizes the primary inactive metabolites of this compound and their formation pathways.

| Metabolite | Formation Pathway |

| meta-Hydroxymandelic Acid | Oxidative deamination by MAO-A and MAO-B wikipedia.orgfda.gov |

| Sulfate Conjugates | Sulfation wikipedia.orgnih.govnih.gov |

| Glucuronide Conjugates | Glucuronidation wikipedia.orgnih.govnih.gov |

Intercompound Metabolic Competition (e.g., with Acetaminophen)

The co-administration of this compound with other drugs can lead to metabolic competition. A notable example is its interaction with Acetaminophen (B1664979) . Research has indicated that Acetaminophen can increase the bioavailability of oral phenylephrine. nih.govsigmaaldrich.com This is believed to occur due to competition for the sulfation pathway in presystemic metabolism. nih.gov The increased bioavailability of phenylephrine when taken with acetaminophen is corroborated by findings of increased phenylephrine sulfate in the urine. nih.gov

Elimination Dynamics

The elimination of this compound and its metabolites from the body is primarily handled by the kidneys. nih.govnih.gov

Renal Excretion Mechanisms

Renal excretion is the main route of elimination for this compound. patsnap.comnih.gov A significant portion of the administered dose is excreted in the urine as metabolites. nih.gov Following intravenous administration, approximately 86% of the dose is recovered in the urine within 48 hours, with the majority of this elimination occurring within the first 12 hours. fda.gov When administered orally, about 80% of the dose is excreted in the urine, primarily as metabolites. nih.gov A smaller fraction of the drug is excreted unchanged. nih.gov

The table below details the urinary excretion of (S)-Phenylephrine and its metabolites.

| Compound | Percentage of Dose Excreted in Urine (Oral Administration) | Percentage of Dose Excreted in Urine (Intravenous Administration) |

| Unchanged Phenylephrine | ~2.6% nih.gov | ~16% nih.gov |

| meta-Hydroxymandelic Acid | 57% wikipedia.orgfda.gov | 57% fda.gov |

| Sulfate Conjugates | 8% wikipedia.org | Data Not Available |

| Glucuronide Conjugates | Smaller portion wikipedia.org | Data Not Available |

Elimination Half-Life Determination

The elimination half-life of this compound is relatively short. wikipedia.orgnih.gov Regardless of the route of administration, the elimination half-life is consistently determined to be between 2 and 3 hours. wikipedia.orgnih.gov This short half-life necessitates frequent dosing intervals to maintain therapeutic concentrations. nih.gov

Toxicological and Safety Research of S Phenylephrine Hydrochloride

Genotoxicity and Mutagenicity Assessments

Genotoxicity and mutagenicity studies are crucial for assessing the potential of a chemical to cause genetic damage. For (S)-Phenylephrine Hydrochloride, a battery of tests was conducted to evaluate its effects on DNA and chromosomes.

In Vitro Bacterial Reverse Mutation Assays (e.g., Salmonella typhimurium strains TA98, TA100, TA1535, TA1537)

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemical compounds. eurofins.com.au This test utilizes specific strains of Salmonella typhimurium that are auxotrophic for the amino acid histidine, meaning they cannot synthesize it and require it for growth. The assay detects mutations that restore the gene's function, allowing the bacteria to grow on a histidine-deficient medium. eurofins.com.au

In studies conducted by the National Toxicology Program (NTP), this compound was evaluated for its mutagenic activity in four different Salmonella typhimurium tester strains: TA98, TA100, TA1535, and TA1537. fda.gov The experiments were performed with and without the addition of an S9 fraction, which is a liver homogenate from rats or hamsters that provides metabolic activation, mimicking the metabolic processes in mammals. fda.govnih.gov The results from these assays were consistently negative, indicating that this compound did not induce point mutations in these bacterial strains, either with or without metabolic activation. fda.gov The concentrations tested ranged up to 10,000 µ g/plate . fda.gov

Table 1: Results of In Vitro Bacterial Reverse Mutation Assay for this compound

| Tester Strain | Metabolic Activation | Result |

| S. typhimurium TA98 | With and Without S9 | Negative |

| S. typhimurium TA100 | With and Without S9 | Negative |

| S. typhimurium TA1535 | With and Without S9 | Negative |

| S. typhimurium TA1537 | With and Without S9 | Negative |

Mammalian Cell Mutagenicity Assays (e.g., Mouse Lymphoma L5178Y/TK+/-)

To assess mutagenicity in mammalian cells, the mouse lymphoma L5178Y/TK+/- assay is frequently employed. This assay can detect a broad spectrum of genetic damage, including both point mutations and chromosomal alterations. nih.gov

The results of the mouse lymphoma assay for this compound were considered equivocal by the NTP. fda.govnih.gov In an initial trial conducted without metabolic activation, a positive response was observed at a high concentration of 1,500 µg/mL. fda.gov However, this concentration was also associated with cellular toxicity, as indicated by a relative total growth of 12.2%. fda.gov A subsequent trial failed to reproduce this positive result. fda.gov The assay was not conducted with the S9 metabolic activation system. fda.govnih.gov

Chromosomal Aberrations and Sister Chromatid Exchange Studies

Further investigation into the genotoxic potential of this compound involved assays for chromosomal aberrations and sister chromatid exchanges (SCEs) in Chinese hamster ovary (CHO) cells. nih.gov Chromosomal aberration assays detect structural changes in chromosomes, while SCE assays identify the exchange of genetic material between sister chromatids, which can be an indicator of DNA damage.

The results showed that this compound did not induce chromosomal aberrations in CHO cells. nih.gov However, it did cause an increase in SCEs. This effect was observed only in the absence of metabolic activation with the S9 fraction from Aroclor 1254-induced male Sprague-Dawley rat liver. nih.gov

In Vivo Micronucleus Assays

The in vivo micronucleus assay is a key test for detecting chromosomal damage in a living organism. ecfr.gov It assesses the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are left behind during cell division. ecfr.gov

An in vivo micronucleus assay was conducted in rats to evaluate the genotoxic potential of this compound. The results of this assay were negative, indicating that the compound did not cause chromosomal damage in the bone marrow cells of the treated animals. fda.gov

Carcinogenicity Investigations

Long-term studies in animal models are the primary method for assessing the carcinogenic potential of a chemical.

Long-Term Dietary Administration Studies in Rodent Models (e.g., F344/N Rats, B6C3F1 Mice)

To evaluate the carcinogenic potential of this compound, two-year-long studies were conducted by the National Toxicology Program (NTP). nih.govnih.gov These studies involved administering the compound in the feed to male and female F344/N rats and B6C3F1 mice. nih.govnih.gov

In these comprehensive studies, there was no evidence of carcinogenicity observed in either male or female rats or mice. fda.govnih.gov Specifically, no chemically related increases in the incidence of malignant or benign neoplasms were found in the animals that consumed diets containing this compound for two years. nih.govnih.gov

Interestingly, the studies revealed some non-neoplastic effects. In rats, there was an observed increase in chronic focal inflammation of the liver and inflammation of the prostate. nih.govresearchgate.net In both rats and mice, some non-neoplastic lesions were noted in the liver. fda.gov Additionally, rats showed some non-neoplastic lesions in the lungs. fda.gov

A noteworthy finding was a decrease in the incidence of mononuclear cell leukemia and pheochromocytomas of the adrenal gland in dosed male rats. nih.gov Furthermore, the survival rate of high-dose male rats was significantly greater than that of the control group. fda.govnih.gov

Table 2: Overview of Long-Term Carcinogenicity Studies of this compound

| Species | Strain | Duration | Key Findings |

| Rat | F344/N | 2 years | No evidence of carcinogenicity. fda.govnih.gov Increased inflammation in liver and prostate. nih.gov Decreased incidence of mononuclear cell leukemia and adrenal pheochromocytomas in males. nih.gov |

| Mouse | B6C3F1 | 2 years | No evidence of carcinogenicity. fda.govnih.gov Some non-neoplastic liver lesions observed. fda.gov |

Reproductive and Developmental Toxicology Studies

The potential impact of this compound on fertility is an area with limited but developing research. Studies have not been fully sufficient to characterize reproductive toxicity, and in some cases, regulatory bodies have requested further investigation. fda.govfda.gov For example, postmarketing requirements have been recommended for conducting a fertility and early embryonic development toxicology study in rats. fda.gov

Research in animal models has suggested a potential mechanism for fertility interference. A study using an ex vivo mouse model observed that phenylephrine (B352888) at a concentration of 1 μM almost completely inhibited spontaneous uterine wavelike contractions. nih.gov Such endometrial movements are considered important for processes like embryo implantation, and their impairment could potentially lead to difficulties in achieving pregnancy. nih.gov This suggests that phenylephrine may have the potential to interfere with fertility, although it is noted that animal reproduction studies with topical phenylephrine have not been conducted. fda.govnih.gov

Investigations into the teratogenic and developmental effects of this compound have shown some effects in animal models, though data remains incomplete. fda.gov A study in rabbits indicated that phenylephrine hydrochloride exposure could lead to a decrease in fetal weight and affect the onset of labor. fda.gov The U.S. Food and Drug Administration (FDA) has noted that while these particular study data may not fully meet regulatory requirements, they are acceptable for use in labeling to communicate potential risks. fda.gov

The theoretical risk is linked to the drug's mechanism of action, as uterine blood vessels contain alpha-adrenergic receptors which, when stimulated, can cause constriction. fda.gov However, an association with congenital anomalies in humans has not been confirmed. fda.gov The FDA has also recommended postmarketing requirement studies to further evaluate embryo-fetal developmental toxicology in both rat and rabbit models. fda.gov Existing published studies have been deemed insufficient to fully characterize the developmental toxicity profile of the compound. fda.gov

General and Organ-Specific Toxicity Profiling

Subchronic toxicity of this compound was evaluated in 12-week studies by administering the compound in the feed to F344/N rats and B6C3F1 mice. nih.govnih.gov A primary finding across both species was a dose-related decrease in body weight gain. nih.govfda.gov In rats, final mean body weight gains were significantly decreased in males at all dose levels and in females at concentrations of 2,500 ppm and higher. fda.gov Similarly, in mice, mean body weight gain was decreased at 5,000 ppm and above in males and at all doses in females. fda.gov

At higher concentrations, mortalities were observed. nih.gov In male rats, deaths occurred in groups fed diets containing 5,000 ppm or more. nih.govfda.gov For male mice, mortalities were seen at concentrations of 10,000 ppm and above. nih.govfda.gov Despite these effects on body weight and survival at high doses, no specific organ toxicity was identified as a direct result of the compound administration in these 12-week studies. nih.govresearchgate.net Inflammatory eye lesions were noted but were considered a secondary effect related to the known pharmacologic drying action of the chemical. nih.gov

Table 2: Summary of Findings from 12-Week Subchronic Toxicity Studies

| Species | Key Findings | Observed Effect Levels |

|---|---|---|

| F344/N Rats | Decreased body weight gain | All doses (males), ≥2,500 ppm (females) |

| F344/N Rats | Mortality | ≥5,000 ppm (males) |

| B6C3F1 Mice | Decreased body weight gain | ≥5,000 ppm (males), All doses (females) |

| B6C3F1 Mice | Mortality | ≥10,000 ppm (males) |

| Both | No specific organ toxicity | All doses |

Chronic, 2-year toxicity studies were conducted on F344/N rats and B6C3F1 mice, with doses selected based on the results of the 12-week subchronic studies. nih.gov A consistent finding was that dosed animals weighed less than their control counterparts throughout the study. nih.gov The body weights of rats receiving 620 and 1,250 ppm and mice receiving 1,250 and 2,500 ppm were up to 16% lower than controls. nih.govresearchgate.net

Few non-neoplastic lesions were directly attributed to the administration of phenylephrine hydrochloride. nih.gov In dosed rats of both sexes, an increased incidence of chronic focal inflammation of the liver was observed. nih.govnih.gov Furthermore, inflammation of the prostate gland was seen more frequently in dosed male rats compared to the control group. nih.govnih.gov In high-dose male mice, a slight increase in the incidence of focal cellular change in the liver was noted. nih.gov An unexpected finding was that the survival of high-dose male rats was substantially greater than that of the control group, an effect linked to the decreased incidence of mononuclear cell leukemia. nih.govnih.gov

Table 3: Key Non-Neoplastic Findings in 2-Year Chronic Toxicity Studies

| Species | Sex | Finding | Dose Relationship |

|---|---|---|---|

| F344/N Rat | Male & Female | Lower body weight | Dose-related |

| F344/N Rat | Male & Female | Chronic focal inflammation of the liver | Increased incidence in dosed groups |

| F344/N Rat | Male | Inflammation of the prostate | Increased incidence in dosed groups |

| F344/N Rat | Male | Increased survival | Observed in high-dose group |

| B6C3F1 Mouse | Male & Female | Lower body weight | Dose-related |

| B6C3F1 Mouse | Male | Focal cellular change in the liver | Slight increase in high-dose group |

Histopathological and Clinical Pathology Findings

Long-term toxicology studies have identified specific histopathological changes in animal models following administration of this compound. The primary findings are concentrated in the liver and prostate gland.

Liver Inflammation: In 2-year feed studies conducted by the National Toxicology Program (NTP), this compound was associated with an increased incidence of chronic focal inflammation of the liver in F344/N rats. fda.govwikipedia.org This finding was observed in both male and female rats at various dosing levels. fda.gov

Prostate Inflammation: The same 2-year NTP studies also revealed that inflammation of the prostate gland was more frequently observed in male rats dosed with this compound compared to control groups. fda.govwikipedia.org Further research in rats has characterized this as a neurogenic prostatitis. nih.gov The process is described as biphasic, beginning with an acute inflammatory reaction phase characterized by vascular dilatation, congestion, edema, and a significant infiltrate of leukocytes within hours of administration. nih.gov This initial phase is followed by a second phase involving proliferative changes, including fibrosis and the development of dysplastic epithelial lesions resembling human prostatic intraepithelial neoplasia (PIN). nih.gov This suggests that neuro-immune interactions are a key mechanism in promoting these prostatic changes. nih.gov Chronic administration of the compound has been shown to induce these atypical prostatic hyperplasia and inflammatory exudates. nih.gov

Perivascular Cuffing: A review of the available scientific literature did not yield specific findings regarding perivascular cuffing as a histopathological outcome of this compound toxicity.

Table 1: Summary of Histopathological Findings in F344/N Rats from a 2-Year NTP Study Data sourced from the National Toxicology Program Technical Report on this compound. fda.govwikipedia.org

| Organ | Finding | Sex | Incidence |

| Liver | Chronic Focal Inflammation | Male & Female | Increased in dosed groups |

| Prostate Gland | Inflammation | Male | Increased in dosed groups |

Ophthalmologic Toxicity Assessments

Topical application of this compound, particularly at higher concentrations, has been shown to induce toxic effects on the cornea in animal models.

Corneal Thickness and Cellular Vacuolation: Research in rabbits has demonstrated that topical administration of this compound can lead to a significant increase in corneal thickness, indicative of drug-induced corneal edema. nih.govnih.gov This effect was most dramatic in corneas where the epithelium had been removed or was denuded, suggesting the epithelium acts as a protective barrier. nih.gov Alongside the increased thickness, histopathological examination revealed cellular vacuolation within the keratocytes (corneal stromal cells) and the endothelial cells. nih.govnih.gov In corneas with an intact epithelium, these ultrastructural changes were minimal. nih.gov These findings suggest a cytotoxic effect on the corneal endothelium and keratocytes when the compound can penetrate the stroma. nih.gov Similar reversible vacuolization in endothelial cells has also been observed in cats.

Table 2: Summary of Ophthalmologic Toxicity Findings in Animal Models

| Finding | Observation | Animal Model | Condition for Observation |

| Corneal Thickness | Dramatic increase (edema) | Rabbit | Epithelium denuded |

| Cellular Vacuolation | Found in keratocytes and endothelial cells | Rabbit, Cat | Epithelium denuded |

Mechanisms of Adverse Systemic Effects

The systemic toxicity of this compound is primarily linked to its pharmacological action on the cardiovascular system.

Cardiovascular Systemic Responses and Related Mechanistic Pathways

This compound is a potent and selective alpha-1 adrenergic receptor agonist. wikipedia.org Its primary mechanism of action involves stimulating these receptors on vascular smooth muscle, which leads to vasoconstriction. nih.gov This action is the basis for its adverse cardiovascular effects.

Elevated Blood Pressure: The agonistic action on alpha-1 adrenergic receptors in peripheral blood vessels causes marked arterial and venous vasoconstriction. researchgate.net This leads to an increase in total peripheral vascular resistance, which directly results in an elevation of both systolic and diastolic blood pressure. drugbank.com This hypertensive effect is a well-documented and primary systemic response to the compound. nih.gov

Ventricular Arrhythmia and Myocardial Infarction: Systemic absorption of this compound can lead to fatal cardiovascular events, including ventricular arrhythmias and myocardial infarction. These severe adverse effects are mechanistically linked to the drug's primary pharmacological effects. The profound hypertension increases the afterload on the heart, which can exacerbate underlying cardiac conditions like coronary artery disease. Severe vasoconstriction can also directly reduce coronary blood flow, leading to an imbalance in myocardial oxygen supply and demand, which can precipitate ischemia and infarction. Case reports have described transient ventricular tachycardia following systemic absorption from topical eye drops.

Subarachnoid Hemorrhage: Cases of subarachnoid hemorrhage, a type of stroke, have been reported following topical, oral, and intravenous administration of this compound. nih.gov The mechanistic pathway is believed to be a direct consequence of the drug-induced acute and severe elevation in blood pressure. nih.gov This rapid hypertensive crisis can lead to the rupture of cerebral blood vessels, particularly in individuals with pre-existing aneurysms or other vascular weaknesses, resulting in the extravasation of blood into the subarachnoid space. nih.gov

Table 3: Summary of Adverse Cardiovascular Effects and Mechanistic Pathways

| Adverse Effect | Mechanistic Pathway |

| Elevated Blood Pressure | Alpha-1 adrenergic receptor agonism → widespread vasoconstriction → increased total peripheral resistance. nih.govdrugbank.com |

| Ventricular Arrhythmia | Consequence of severe hypertension and increased cardiac afterload. |

| Myocardial Infarction | Severe hypertension and potential coronary artery vasoconstriction leading to myocardial ischemia. |

| Subarachnoid Hemorrhage | Acute, severe elevation of blood pressure leading to rupture of cerebral vasculature. nih.gov |

Clinical Research Methodologies and Findings for S Phenylephrine Hydrochloride

Efficacy Evaluation Methodologies

Clinical trials for (S)-Phenylephrine Hydrochloride utilize both objective and subjective measures to quantify its decongestant effects.

An objective method to assess nasal decongestion is the measurement of Nasal Airway Resistance (NAR), which quantifies the opposition to airflow through the nasal cavities. nih.govnih.gov Studies have used NAR to determine the physiological effect of phenylephrine (B352888) on the nasal mucosa. nih.gov For instance, some research measured NAR in individuals with and without rhinitis during intravenous infusion of phenylephrine, noting decreases in NAR in response to the drug. nih.gov Meta-analyses of studies evaluating oral phenylephrine have also used NAR as a primary endpoint, pooling data from multiple trials to assess the mean change from baseline compared to placebo. nih.govnih.gov While NAR provides a quantifiable, physiological measurement, its clinical significance has been debated, and regulatory bodies now often emphasize subjective symptom relief as a more critical endpoint. nih.govfda.govyale.edu

Subjective assessments rely on patients' self-reported experiences of nasal congestion, typically captured through structured questionnaires. nih.govclinicaltrials.govnih.gov These patient-reported outcomes are now considered the gold standard by regulatory bodies like the U.S. Food and Drug Administration (FDA) for evaluating the efficacy of decongestants. yale.edu In these assessments, patients rate the severity of their symptoms, such as nasal congestion, on a numerical scale (e.g., 0 for no symptoms to 3 for severe symptoms). clinicaltrials.govclinicaltrialsregister.eu Clinical trials often use the mean change from a baseline score over the treatment period as the primary efficacy endpoint. nih.govnih.gov Both "instantaneous" scores (reflecting symptoms at the moment of assessment) and "reflective" scores (summarizing symptoms over a longer period) are utilized. nih.gov

Study Designs in Efficacy Research (e.g., Randomized, Placebo-Controlled Trials)

The gold standard for determining the efficacy of this compound is the randomized, placebo-controlled trial (RCT). nih.govnih.gov This design is crucial for minimizing bias and distinguishing the pharmacological effects of the drug from the placebo effect.

Key features of these trials include:

Randomization : Eligible participants are randomly assigned to receive either the active drug (phenylephrine) or an identical-looking placebo. nih.govresearchgate.net

Blinding : To prevent bias in reporting or assessment, studies are often double-blinded, meaning neither the participants nor the investigators know who is receiving the active treatment versus the placebo. nih.gov Some studies may be investigator-blind. clinicaltrials.gov

Control Groups : A placebo group is essential for comparison. nih.govnih.gov Some trials also include an active-control arm, such as pseudoephedrine, to validate the study's ability to detect a decongestant effect. clinicaltrials.govnih.gov

Study Models : Both parallel-group designs (where each group receives a different treatment for the entire study duration) and crossover designs (where participants receive all treatments in a sequential, randomized order) have been used. nih.govclinicaltrials.govnih.gov Crossover studies allow for within-subject comparisons but require a "washout" period between treatments. clinicaltrials.gov

These rigorous study designs have been recommended by FDA advisory committees to definitively establish the efficacy of oral phenylephrine. fda.govmedicalletter.org

Observed Efficacy Profiles in Clinical Trials

Clinical trials investigating oral this compound have yielded a substantial body of evidence regarding its effectiveness, particularly for nasal congestion associated with the common cold and allergic rhinitis.

Allergic Rhinitis : Multiple large-scale, randomized, placebo-controlled trials have evaluated oral phenylephrine for nasal congestion in patients with seasonal allergic rhinitis. nih.govnih.gov A multicenter, phase 2 trial with 539 adults found that phenylephrine, at various doses, was not significantly better than placebo in relieving nasal congestion. nih.govmedicalletter.org Similarly, another study involving 575 patients concluded that a 30-mg modified-release formulation of phenylephrine was no more efficacious than placebo. nih.govresearchgate.net A systematic review of studies published between 1998 and 2023 consistently found that oral phenylephrine was not more effective than a placebo in relieving nasal congestion in adults. nih.gov

Common Cold : The efficacy of oral phenylephrine for nasal congestion due to the common cold has also been questioned, despite earlier recognition of its effectiveness. nih.gov While one meta-analysis of older studies suggested that a single 10 mg dose was effective in reducing NAR compared to placebo nih.gov, more recent and comprehensive reviews have challenged these findings. nih.govresearchgate.net An FDA advisory committee in 2023 unanimously concluded that orally administered phenylephrine is not effective as a nasal decongestant at its recommended over-the-counter dose, or even at higher doses. bmj.com

The table below summarizes the findings of representative clinical trials.

| Study Focus | Participants | Design | Key Finding |

| Seasonal Allergic Rhinitis | 539 adults | Randomized, open-label, placebo-controlled, dose-ranging | Phenylephrine HCl (10, 20, 30, or 40 mg) showed no statistically significant change in nasal congestion scores compared with placebo. nih.govjwatch.org |

| Allergic Rhinitis | 575 adults | Randomized, double-blinded, placebo-controlled, parallel-group | Modified-release Phenylephrine HCl (30 mg) was not more efficacious than placebo in relieving nasal congestion. nih.govresearchgate.net |

| Allergic Rhinitis | Adults | Randomized, placebo-controlled, crossover | A single dose of phenylephrine (12 mg) did not result in a significant improvement in nasal congestion measures compared to placebo. nih.gov |

| Common Cold | 113 adults (meta-analysis of 7 crossover studies) | Meta-analysis of randomized, placebo-controlled trials | A single 10 mg oral dose of phenylephrine was significantly more effective than placebo in reducing Nasal Airway Resistance (NAR). nih.gov |

A primary factor believed to influence the clinical effectiveness of oral this compound is its extensive first-pass metabolism. bmj.compatsnap.com When taken orally, the compound is heavily metabolized in the gut wall and liver before it can reach the systemic circulation. bmj.compatsnap.com This process significantly reduces the bioavailability of the drug, meaning only a small fraction of the ingested dose reaches the alpha-1 adrenergic receptors in the nasal blood vessels to exert a vasoconstrictive effect. patsnap.com This poor bioavailability is thought to be a key reason for the observed lack of efficacy in clinical trials, with suggestions that the oral preparations are largely destroyed in the stomach and gut. bmj.comtheprint.in In contrast, when administered directly to the nasal mucosa as a spray or intravenously, phenylephrine bypasses this metabolic pathway, resulting in more pronounced and immediate effects. patsnap.comtheprint.in

Post-Market Surveillance and Real-World Evidence Generation for this compound

Post-market surveillance for this compound has been crucial in generating real-world evidence regarding its efficacy and safety, particularly for its oral formulation as a nasal decongestant. This ongoing process involves the collection and analysis of data after a drug has been approved and is available to the public. Methodologies include observational studies, systematic reviews of existing literature, and pharmacovigilance programs designed to detect and assess adverse drug reactions.

A significant focus of post-market surveillance for oral phenylephrine has been the re-evaluation of its effectiveness. fda.govwashingtonpost.com In recent years, a U.S. Food and Drug Administration (FDA) advisory committee conducted a comprehensive review of historical and newer clinical data concerning oral phenylephrine. fda.govfda.gov This re-assessment was prompted by a growing body of evidence, including numerous studies that questioned the clinical effectiveness of the oral formulation in reducing symptoms of nasal congestion. yale.edu

The advisory committee's review highlighted a shift in the primary endpoints used to evaluate efficacy. While original studies may have relied on indirect measurements like airflow and air pressure in the nasal passage, the current gold standard is clinical symptom scores, where patients report on the severity of their nasal symptoms. yale.edu Based on this updated standard and a review of new data, the committee unanimously concluded that the current scientific evidence does not support the effectiveness of orally administered phenylephrine as a nasal decongestant at its recommended over-the-counter dosage. fda.govyale.edu

Following the committee's recommendation, the FDA has proposed to remove oral phenylephrine from its over-the-counter monograph for nasal decongestants. fda.govumn.edu This regulatory action, should it be finalized after a period of public comment, would mean that products containing oral phenylephrine could no longer be marketed for nasal decongestion. fda.govumn.edu

In addition to efficacy, post-market surveillance also monitors for adverse events. One such instance led to a voluntary nationwide recall of one lot of Phenylephrine Hydrochloride Injection, USP, due to the presence of particulate matter found in a single vial. fda.gov While no adverse events were reported in connection with this recall, it demonstrates a critical function of post-market surveillance in identifying potential manufacturing and safety issues. fda.gov

The table below summarizes key post-market surveillance findings and regulatory actions related to oral this compound.

| Area of Surveillance | Methodology | Key Findings | Regulatory Outcome |

| Efficacy as a Nasal Decongestant | FDA Advisory Committee Review, Systematic Reviews, Meta-Analyses fda.govnih.govnih.gov | Unanimous conclusion by the FDA advisory committee that oral phenylephrine is not effective as a nasal decongestant at recommended OTC doses. fda.gov Systematic reviews and meta-analyses consistently showed a lack of significant difference compared to placebo. nih.govresearchgate.net | Proposed removal of oral phenylephrine from the OTC monograph for nasal decongestants. fda.govumn.edu |

| Safety and Tolerability | Clinical Studies, Pharmacovigilance | Generally well-tolerated at recommended doses with no new safety concerns raised by the FDA advisory committee. washingtonpost.comfda.govnih.gov | No changes to the safety profile based on recent reviews. fda.gov |

| Product Quality | Customer Complaint, Internal Investigation | A voluntary recall of one lot of injectable phenylephrine was initiated due to the discovery of particulate matter. fda.gov | Nationwide recall of the affected lot to prevent potential patient harm. fda.gov |

Synthesis and Stereochemical Investigations of S Phenylephrine Hydrochloride

Stereoselective Synthesis Methodologies

The synthesis of a specific stereoisomer like (S)-Phenylephrine relies on methods that can control the three-dimensional arrangement of atoms during a chemical reaction. cmu.ac.th Asymmetric synthesis is paramount, employing techniques that introduce the desired chirality without the need for resolving a racemic mixture. cmu.ac.th Key strategies include asymmetric hydrogenation, the development of specialized chiral catalysts, and the use of biocatalysts.

Asymmetric Hydrogenation Routes

Asymmetric hydrogenation is a powerful technique for producing chiral alcohols from prochiral ketones by adding hydrogen across the carbonyl double bond with high stereoselectivity. wikipedia.orgyoutube.com This method is a cornerstone for synthesizing chiral amino alcohols, a class of compounds to which phenylephrine (B352888) belongs. researchgate.net The process typically involves a prochiral ketone substrate and a chiral catalyst, often a transition metal complexed with a chiral ligand. wikipedia.org

A common strategy for (S)-Phenylephrine involves the asymmetric hydrogenation of an N-protected aminoketone precursor. researchgate.net For instance, the asymmetric hydrogenation of 3'-benzyloxy-2-(N-benzyl-N-methyl)aminoacetophenone hydrochloride can be catalyzed by specific rhodium complexes to yield the corresponding chiral amino alcohol. researchgate.net Another approach is the asymmetric transfer hydrogenation, which uses a hydrogen source like a formic acid/triethylamine (B128534) (HCOOH/Et₃N) mixture instead of hydrogen gas. google.comnih.gov This method has been successfully applied to the reduction of α-chloro-3-hydroxyacetophenone to form a chiral 1-(3-hydroxyphenyl)-2-haloethanol, a key intermediate in the synthesis of phenylephrine. google.com The efficiency of these hydrogenations is highly dependent on the catalyst, solvent, and reaction conditions. google.com For example, studies have shown that iridium-catalyzed asymmetric hydrogenation of α-halogenated ketones can proceed with high yields and excellent enantioselectivities (up to 99% ee). rsc.org

Chiral Catalyst and Ligand Development

The success of asymmetric hydrogenation hinges on the design and application of chiral catalysts, which are typically composed of a transition metal (like rhodium, ruthenium, or iridium) and a chiral ligand. sigmaaldrich.comutexas.edu The ligand is a chiral organic molecule that binds to the metal, creating a chiral environment that directs the hydrogenation to one face of the substrate, leading to the preferential formation of one enantiomer. youtube.com

For the synthesis of phenylephrine, several catalyst systems have been developed. Early work by Takeda and co-workers utilized a chiral rhodium complex with an MCCPM (specifically, (2S,4S)-4-dicyclohexylphosphino-2-diphenylphosphinomethyl-1-(N-methycarbonyl)-pyrrolidine) ligand for the asymmetric hydrogenation of an amino ketone derivative. researchgate.net While effective, the synthesis of the complex ligand was a drawback. cmu.ac.th Subsequent research has focused on developing more practical and efficient catalysts. Noyori's development of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands complexed with ruthenium represents a major advancement in asymmetric hydrogenation, applicable to a wide range of substrates, including those for synthesizing anti-inflammatory drugs like naproxen. youtube.comsigmaaldrich.comyoutube.com

More recently, polymer-supported catalysts, such as a polymeric Corey-Bakshi-Shibata (CBS) catalyst, have been developed. thieme-connect.com These heterogeneous catalysts offer the advantage of easy removal from the reaction mixture, facilitating continuous-flow production systems. thieme-connect.com The development of iron-based catalysts is also being explored as a more environmentally friendly alternative to ruthenium-based systems for asymmetric transfer hydrogenation. nih.gov

Table 1: Comparison of Chiral Catalysts in Asymmetric Hydrogenation for Phenylephrine Synthesis

| Catalyst System | Substrate | Hydrogen Source | Key Outcome | Reference |

|---|---|---|---|---|

| (2S,4S)-MCCPM-Rhodium Complex | Aminoacetophenone derivative | H₂ | High yield and selectivity for (S)-Phenylephrine. | researchgate.net |

| Ruthenium-derivative | N-protected aminoketone | H₂ | Highly enantioselective (>95% ee), but favored (S)-PE. | researchgate.net |

| (R,R)-cat.1 / HCOOH-Et₃N | α-chloro-3-hydroxyacetophenone | Formic Acid/Triethylamine | High conversion (>99%) and enantioselectivity (>99% ee) for the intermediate. | google.com |

| Polymeric CBS Catalyst / BH₃·THF | 2-chloro-1-(3-hydroxyphenyl)ethanone | Borane-THF complex | Chiral alcohol intermediate in 94% yield and 88.8% ee. | thieme-connect.com |

| [Rh(COD)Cl]₂ / (2R,4R)-MCCPM | N-benzyl-N-methyl-2-amino-m-hydroxyacetophenone HCl | H₂ | Yields (R)-Phenylephrine with >99% ee after process optimization. | google.comgoogle.com |

Biocatalytic Approaches to Enantioselective Synthesis

Biocatalysis leverages the high selectivity of enzymes to perform specific chemical transformations under mild conditions. nih.govnih.gov For the synthesis of (S)-Phenylephrine, ketoreductases (KREDs) are particularly valuable. google.com These enzymes catalyze the stereoselective reduction of a ketone to a chiral alcohol. google.com

An established biocatalytic route uses engineered bacteria containing a carbonyl reductase to stereoselectively reduce 1-(3-hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one. cjph.com.cn This enzymatic reduction step produces the desired chiral alcohol intermediate, (R)-3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol (which leads to the (R)-phenylephrine final product), with extremely high purity (ee value up to 99.9%). cjph.com.cn The use of whole-cell biocatalysts, such as Pichia minuta, has also been reported to reduce ketone precursors to provide chiral alcohol intermediates with high enantiomeric excess. researchgate.net These biological methods offer advantages such as mild reaction conditions and high selectivity, making them attractive for industrial production. google.comcjph.com.cn

Alternative Synthetic Pathways

Besides asymmetric hydrogenation, other synthetic strategies have been explored for producing enantiomerically enriched phenylephrine.

Kinetic Resolution : One method is the hydrolytic kinetic resolution of a racemic styrene (B11656) oxide derivative. This approach uses a chiral catalyst, such as the (R,R)-SalenCo(III)OAc complex, to selectively react with one enantiomer of the epoxide, leaving the other enantiomer enriched. researchgate.netacs.org This method has been used to produce (R)-phenylephrine. acs.org

Chiral Pool Synthesis : This strategy begins with an inexpensive, naturally occurring chiral molecule, which is then chemically transformed into the target compound.

Sharpless Asymmetric Dihydroxylation : This powerful method can be used to create chiral diols from olefins with high enantioselectivity, serving as a key step in an alternative synthesis route to phenylephrine. researchgate.netresearchgate.net

Classical Resolution : The oldest method involves synthesizing racemic phenylephrine and then separating the enantiomers using a chiral resolving agent, such as tartaric acid. researchgate.net This process, however, is often less efficient as it discards half of the synthesized material. cmu.ac.th

Bromohydrin Formation : An alternative pathway starting from m-hydroxybenzaldehyde involves the formation of a bromohydrin intermediate, which can then be converted to phenylephrine. researchgate.netresearchgate.net

Enantiomeric Purity Assessment Techniques

Assessing the enantiomeric purity, or enantiomeric excess (ee), is a critical step to ensure the final product meets the required specifications. nih.gov The most widely used technique for this purpose is chiral High-Performance Liquid Chromatography (HPLC). nih.govsemanticscholar.org

Chiral HPLC methods employ a chiral stationary phase (CSP), often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives, that can interact differently with the two enantiomers of phenylephrine. nih.gov This differential interaction leads to a separation in their retention times, allowing for their individual quantification. nih.govrjptonline.org The mobile phase composition (e.g., acetonitrile (B52724)/water mixtures) and flow rate are optimized to achieve baseline separation of the enantiomers. nih.gov

Other analytical techniques include:

HPLC with Circular Dichroism (CD) Detection : This method can be used with a standard (achiral) HPLC column. nih.gov The CD detector measures the differential absorption of left- and right-circularly polarized light, a property unique to chiral molecules. This allows for the determination of enantiomeric purity without prior separation of the enantiomers. nih.gov

Gas Chromatography (GC) : GC with a chiral column can also be used for enantiomeric separation.

Nuclear Magnetic Resonance (NMR) : Using chiral shift reagents can help determine the absolute configuration of stereoisomers. nih.gov

Conductometric Titration : This technique has been used for the quantitative determination of phenylephrine hydrochloride in bulk form. researchgate.net

Table 2: HPLC Methods for Enantiomeric Purity Assessment of Phenylephrine

| HPLC Column Type | Mobile Phase | Detection | Key Feature | Reference |

|---|---|---|---|---|

| Lux Cellulose-1 (50 x 4.6 mm, 5 µm) | Acetonitrile-water (30:70, v/v) | UV | Simultaneous separation of phenylephrine and guaifenesin (B1672422) enantiomers in 7 minutes. | nih.gov |

| Luna® 5µm C18 (250 x 4.6mm) | 5mM ammonium (B1175870) acetate (B1210297) (pH 4.7): methanol (B129727) (80:20; v/v) | UV (272 nm) | Stability-indicating method; retention time for PHE was 2.6 min. | semanticscholar.org |

| Primesep S (normal-phase) | Water and Acetonitrile with Monosodium Phosphate (B84403) buffer | UV (220 nm) | Retention and analysis of Phenylephrine HCl. | sielc.com |

| Waters sunfire C18 (250mm, 4.6 mm, 5µ) | Methanol: buffer (0.1% v/v triethylamine pH-3.0) (45:55) | UV (220 nm) | Simultaneous determination of phenylephrine with three other active ingredients. | rjptonline.org |

| Achiral Column with CD Detector | USP Method Mobile Phase | UV-CD | Determines enantiomeric purity without a chiral column by using a chiral-specific detector. | nih.gov |

Analytical Method Development and Quality Control Research for S Phenylephrine Hydrochloride

Chromatographic Techniques for Assay and Purity Profiling

Chromatographic methods are central to the analysis of (S)-Phenylephrine Hydrochloride, offering high-resolution separation for both quantification and impurity detection. thermofisher.com

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound. thermofisher.comnih.gov Various HPLC methods have been developed for its estimation in bulk and tablet forms. semanticscholar.org These methods are designed to be specific, accurate, and precise, adhering to guidelines from the International Council for Harmonisation (ICH). semanticscholar.orgtandfonline.com A typical HPLC method might use a C18 column with a mobile phase consisting of a buffer and an organic solvent, with detection often performed using a UV detector. semanticscholar.orglgcstandards.com For instance, one method specifies a Luna® 5µm C18 column with a mobile phase of 5mM ammonium (B1175870) acetate (B1210297) (pH 4.7) and methanol (B129727) (80:20 v/v) at a detection wavelength of 272 nm. semanticscholar.org Another method for injection formulations uses an Ascentis Express C18 column with a mobile phase of 1.1g/L Sodium 1-heptanesulfonate in water and Methanol (1:1) at pH 3.0, with detection at 280nm. lgcstandards.com The versatility of HPLC allows for its application in analyzing combinations of this compound with other active ingredients, such as Paracetamol, Caffeine, and Chlorpheniramine (B86927) maleate (B1232345). thepharmajournal.com

Interactive Data Table: Example HPLC Method Parameters

| Parameter | Method 1 (for Tablets) semanticscholar.org | Method 2 (for Injection) lgcstandards.com | Method 3 (Oral Solution) nih.gov |

| Column | Luna® 5µm C18 (250 × 4.6mm) | Ascentis Express C18 (100 x 4.6 mm, 5 µm) | C8 Cortecs (2.1 × 150 mm, 1.6 µm) |

| Mobile Phase | 5mM ammonium acetate (pH 4.7) : methanol (80:20 v/v) | 1.1g/L Sodium 1-heptansulfonate in water : Methanol (1:1), pH 3.0 | Gradient elution with mobile phase A and B |

| Flow Rate | 1 mL/min | 0.6 mL/min | 0.3 mL/min |

| Detection (UV) | 272 nm | 280 nm | 210 nm |

| Column Temp. | 30°C | 30°C | 15°C |

| Retention Time | 2.6 min | Not specified | Not specified |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used variant of HPLC for the analysis of this compound. sielc.com These methods are valued for their sensitivity, accuracy, and specificity in quantifying the drug, often simultaneously with other compounds. iieta.org For instance, a validated RP-HPLC method for the simultaneous quantification of paracetamol and phenylephrine (B352888) hydrochloride uses a NUCLEODUR® C18 column with a mobile phase of acetonitrile (B52724) and a 45 mM orthophosphoric acid buffer (pH 6.0) in a 52:48 v/v ratio. iieta.org Detection is carried out at 234 nm. iieta.org RP-HPLC is also suitable for stability-indicating assays, which are crucial for assessing the degradation of the drug under various stress conditions like acid and base hydrolysis or oxidation. semanticscholar.org

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, faster, and cost-effective alternative to HPLC for the quantification of this compound. bohrium.com HPTLC methods have been developed for the simultaneous determination of this compound and other drugs in combined dosage forms. tandfonline.comnih.gov In one such method, chromatography is performed on silica (B1680970) gel 60 F254 plates with a mobile phase of n-Butanol, Ethanol, and Ammonia (B1221849) (6:3.5:0.6, v/v/v). tandfonline.com Densitometric scanning at a specific wavelength, such as 288 nm or 291 nm, allows for quantification. tandfonline.comnih.gov These methods are validated according to ICH guidelines and can effectively separate the drug from its degradation products, making them suitable for stability studies. tandfonline.com

Interactive Data Table: HPTLC Method Parameters

| Parameter | Method 1 tandfonline.com | Method 2 nih.gov |

| Stationary Phase | Pre-coated silica gel 60 F254 plates | Pre-coated silica gel plates |

| Mobile Phase | n-Butanol : Ethanol : Ammonia (6:3.5:0.6, v/v/v) | Ethyl acetate : methanol : ammonia (4:1:0.4 v/v/v) |